trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol
Overview
Description
Trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Analysis and Labeling
- NMR Labeling and Peptide Analysis : A monofluoro-substituted amino acid, related in structure to the requested compound, was designed as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This compound, when incorporated into peptides, does not disrupt the peptide conformation, demonstrating its utility in studying peptide structures in detail (Tkachenko et al., 2014).
Synthetic Chemistry
- Synthesis of Structurally Restricted Amino Acids : The synthesis of free and protected 2-amino-1,3-diols incorporating the cyclobutane ring has been reported, showcasing methods to introduce conformational restrictions into amino acids, which are valuable for studying protein structure and function (Pérez-Fernández et al., 2008).
Medicinal Chemistry and Imaging
- Cancer Imaging : Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, a compound structurally similar to the one , has been explored as an amino acid PET tracer for visualizing prostate cancer. Studies have delved into its transport mechanism in cancer cells and its potential for detecting cancerous tissues in clinical trials (Okudaira et al., 2011; Inoue et al., 2014).
Protein and Peptide Science
- Peptide Conformation Studies : Research into cyclobutane-containing peptides has examined how such structures influence peptide conformation and stability, with findings suggesting these compounds can induce specific secondary structures in peptides, such as helices or strands, which is significant for understanding protein folding and design (Izquierdo et al., 2005; Hassoun et al., 2015).
Properties
IUPAC Name |
(1R,2R)-2-[(4-fluorophenyl)methylamino]cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMXJNMOLZYQIS-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.